molecular formula C13H14N4O3S B3162294 ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate CAS No. 877052-30-7

ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate

Cat. No.: B3162294
CAS No.: 877052-30-7
M. Wt: 306.34 g/mol
InChI Key: SNZXWTBGSXLIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate is a chemical compound with the molecular formula C13H14N4O3S and a molecular weight of 306.34 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves several steps. One common method is the reaction of ethyl acetoacetate with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction typically requires a base, such as sodium ethoxide, and is carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol or reduce the tetrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the ester group is replaced by other functional groups.

Scientific Research Applications

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. This interaction can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific biological target .

Comparison with Similar Compounds

Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate can be compared to other tetrazole-containing compounds, such as:

    5-Phenyltetrazole: Similar to this compound, 5-phenyltetrazole contains a tetrazole ring but lacks the ester and carbonyl groups.

    1-Phenyl-1H-tetrazole-5-thiol: This compound is a precursor in the synthesis of this compound and shares the tetrazole ring and thiol group.

The uniqueness of this compound lies in its combination of the tetrazole ring with ester and carbonyl groups, providing a versatile platform for chemical modifications and applications.

Properties

IUPAC Name

ethyl 3-oxo-4-(1-phenyltetrazol-5-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-20-12(19)8-11(18)9-21-13-14-15-16-17(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZXWTBGSXLIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401201998
Record name Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877052-30-7
Record name Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877052-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401201998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.